SR 47063

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

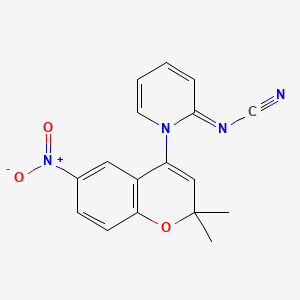

SR-47063は、カリウムチャネル開口剤として知られる化学化合物です。 喘息、高血圧、虚血性心疾患などの治療における潜在的な治療用途について研究されています 。 この化合物は、別のよく知られたカリウムチャネル開口剤であるレブクロマカリムと構造的に関連しています .

準備方法

SR-47063の合成には、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップが含まれます。 この化合物の化学式はC17H14N4O3、分子量は322.32 g/molです 。

化学反応の分析

SR-47063は、次のようなさまざまな化学反応を起こします。

酸化: SR-47063中のニトロ基は、特定の条件下でアミンに還元することができます。

還元: この化合物は、さまざまな誘導体を形成するために還元することができます。

これらの反応で使用される一般的な試薬には、水素ガスなどの還元剤、パラジウム-炭素などの触媒などがあります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

SR-47063は、単離されたヒト伏在静脈およびラット大動脈に対する血管弛緩効果について広く研究されてきました 。 これは、前収縮した血管を弛緩させる可能性を示しており、高血圧や虚血性心疾患などの治療の候補となっています 。

科学的研究の応用

Cardiovascular Research

- Pulmonary Hypertension : Research indicates that SR 47063 may be effective in treating pulmonary hypertension. In studies with lambs subjected to induced pulmonary hypertension, this compound demonstrated enhanced vasodilatory effects compared to control groups . This suggests its potential utility in clinical settings for managing high blood pressure within the pulmonary circulation.

- Vasorelaxation Studies : In vitro studies using isolated rat aorta have shown that this compound induces significant relaxation when precontracted with potassium chloride or endothelin-1. The findings indicate that the compound's effectiveness can be influenced by the presence or absence of endothelium, highlighting its complex interactions within vascular tissues .

Potential Therapeutic Uses

- Treatment of Ischemic Conditions : Given its vasodilatory properties, this compound may have applications in treating ischemic heart diseases by improving blood flow to ischemic tissues. Its ability to open KATP channels could facilitate better oxygen delivery during episodes of reduced blood supply.

- Diabetes and Metabolic Disorders : KATP channels are also implicated in metabolic regulation. Research into this compound's effects on insulin secretion and glucose metabolism could pave the way for its use in managing diabetes or related metabolic disorders.

Case Study 1: Pulmonary Hypertension in Newborns

In a study involving newborn lambs with induced pulmonary hypertension, researchers administered this compound to assess its effects on pulmonary vascular resistance. The results showed that this compound significantly reduced resistance compared to untreated controls, suggesting its potential as a therapeutic agent for neonatal pulmonary hypertension .

Case Study 2: Vascular Response Modulation

Another study investigated the impact of this compound on vascular responses under various pathological conditions. The compound was found to enhance relaxation responses in precontracted vessels from hypertensive models, indicating that it could serve as a valuable tool for understanding vascular pathophysiology and developing targeted therapies for hypertension .

Data Summary

| Application Area | Findings | Implications |

|---|---|---|

| Pulmonary Hypertension | Enhanced vasodilation in hypertensive models | Potential treatment for neonatal conditions |

| Ischemic Heart Disease | Improved blood flow and oxygen delivery | Possible therapeutic use in ischemia |

| Diabetes Management | Influence on insulin secretion and glucose metabolism | Future research direction |

作用機序

SR-47063は、カリウムチャネル、特にATP感受性カリウムチャネル(KATPチャネル)を開くことによって効果を発揮します 。 この作用は、血管の平滑筋細胞の弛緩につながり、血管拡張をもたらします 。 この化合物は、ヌクレオチドとプロトンと相互作用し、KATPチャネルの活性を調節します 。 SR-47063の血管弛緩作用は、グリベンクラミドによって強く阻害され、そのメカニズムがATP依存性カリウムチャネルに関与していることを示唆しています .

類似化合物の比較

SR-47063は、別のカリウムチャネル開口剤であるレブクロマカリムと構造的に関連しています 。両方の化合物は、ベンゾピランコア構造を共有しており、同様の血管弛緩効果を示します。 SR-47063は、レブクロマカリムと比較して、血管を弛緩させる上でより強力な効果を示しています 。 他の類似の化合物には、クロマカリムやピナシジルなどがあり、これらもカリウムチャネル開口剤として作用しますが、化学構造や特定の用途が異なります .

参考文献

類似化合物との比較

SR-47063 is structurally related to levcromakalim, another potassium channel opener . Both compounds share a benzopyran core structure and exhibit similar vasorelaxant effects. SR-47063 has shown greater potency in relaxing blood vessels compared to levcromakalim . Other similar compounds include cromakalim and pinacidil, which also act as potassium channel openers but differ in their chemical structures and specific applications .

References

生物活性

SR 47063 is a potassium channel opener that has been studied for its pharmacological effects, particularly in the context of vascular smooth muscle relaxation and potential therapeutic applications in conditions such as hypertension and myocardial ischemia. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily acts as an agonist of ATP-sensitive potassium (K(ATP)) channels. These channels play a crucial role in regulating vascular tone by mediating hyperpolarization and relaxation of smooth muscle cells. The interaction between this compound and K(ATP) channels has been demonstrated through various assays, including:

- Rhodamine 123 Protection Assay : This assay showed that this compound induces a conformation in K(ATP) channels that is resistant to blockade by rhodamine 123, suggesting an activating mechanism at the molecular level .

- Vasorelaxation Studies : In isolated blood vessels, this compound has been shown to induce significant vasorelaxation, which is inhibited by glibenclamide, a known K(ATP) channel blocker. This indicates that its vasodilatory effects are mediated through K(ATP) channel activation .

Pharmacological Profile

The pharmacological profile of this compound indicates its potency and efficacy compared to other K(ATP) channel openers. Key findings include:

- Potency : this compound is reported to be approximately 14-fold more potent than levcromakalim in inhibiting spontaneous contractions in vascular tissues .

- Vasorelaxant Effects : In studies conducted on rabbit aorta and human saphenous vein, this compound demonstrated effective vasorelaxation, with significant dose-dependent responses observed .

Table 1: Summary of Key Studies on this compound

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Hypertension Management : In preclinical models, this compound has shown promise in reducing blood pressure through its vasodilatory effects. The drug's ability to activate K(ATP) channels may provide a novel approach for treating hypertension, particularly in patients who are resistant to conventional therapies.

- Myocardial Ischemia : Research indicates that this compound may improve myocardial oxygen supply during ischemic events by promoting vasodilation in coronary arteries, thereby enhancing blood flow and reducing ischemic damage.

特性

CAS番号 |

135809-60-8 |

|---|---|

分子式 |

C17H14N4O3 |

分子量 |

322.32 g/mol |

IUPAC名 |

[1-(2,2-dimethyl-6-nitrochromen-4-yl)pyridin-2-ylidene]cyanamide |

InChI |

InChI=1S/C17H14N4O3/c1-17(2)10-14(20-8-4-3-5-16(20)19-11-18)13-9-12(21(22)23)6-7-15(13)24-17/h3-10H,1-2H3 |

InChIキー |

ZOHLDHMGABPLCB-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=NC#N)C |

正規SMILES |

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=NC#N)C |

同義語 |

4-(2-cyanimino-1,2-dihydropyrid-1-yl)-2,2-dimethyl-6-nitrochromene SR 47063 SR-47063 SR47063 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。